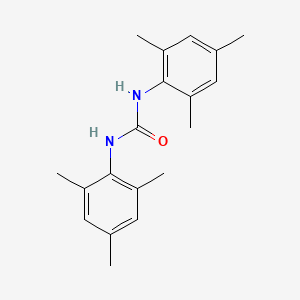













|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[NH:10][C:11]([NH:13][C:14]1[C:19]([CH3:20])=[CH:18][C:17]([CH3:21])=[CH:16][C:15]=1[CH3:22])=O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.BrBr.CCN(CC)CC.NC(N)=O>C(Cl)Cl.C(Cl)(Cl)Cl>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[N:10]=[C:11]=[N:13][C:14]1[C:19]([CH3:20])=[CH:18][C:17]([CH3:21])=[CH:16][C:15]=1[CH3:22]
|


|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=CC(=C1)C)C)NC(=O)NC1=C(C=C(C=C1C)C)C
|
|
Name
|
|
|
Quantity
|
13.27 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
|
Name
|
|
|
Quantity
|
2.07 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
14.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
|
Name
|
24/40
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
42 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was transferred to a 1 L flask
|
|
Type
|
CUSTOM
|
|
Details
|
the CH2Cl2 was removed by distillation at atmospheric pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The urea did not dissolve in the CHCl3 even when
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 60-65° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
The flask was cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
sealed with a septum
|
|
Type
|
STIRRING
|
|
Details
|
to stir for a period of 10 days
|
|
Duration
|
10 d
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove
|
|
Type
|
CUSTOM
|
|
Details
|
the large quantity of insolubles (presumed to be recovered urea)
|
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate was extracted with 1×300 mL
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
depleted of volatiles on a rotary evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
giving a yellow oil
|
|
Type
|
EXTRACTION
|
|
Details
|
This oil was extracted with 200 mL petroleum ether
|
|
Type
|
CUSTOM
|
|
Details
|
precipitation of beige Ph3P═O
|
|
Type
|
FILTRATION
|
|
Details
|
filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
the petroleum ether solution was concentrated to about 50 mL
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to −20° C.
|
|
Type
|
CUSTOM
|
|
Details
|
precipitation of additional Ph3P═O, and
|
|
Type
|
FILTRATION
|
|
Details
|
re-filtered
|
|
Type
|
CUSTOM
|
|
Details
|
Removal of volatiles from the filtrate
|
|
Type
|
CUSTOM
|
|
Details
|
gave the crude carbodiimide as a light yellow oil which
|
|
Type
|
DISTILLATION
|
|
Details
|
Following Kugelrohr distillation at 120-140° C./0.08 mm Hg
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(=CC(=C1)C)C)N=C=NC1=C(C=C(C=C1C)C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.469 g | |
| YIELD: PERCENTYIELD | 58% | |
| YIELD: CALCULATEDPERCENTYIELD | 57.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |